molecular formula C11H12ClNO2 B3937574 2-(4-chlorophenoxy)-N-cyclopropylacetamide

2-(4-chlorophenoxy)-N-cyclopropylacetamide

Cat. No. B3937574
M. Wt: 225.67 g/mol
InChI Key: UIMVUHMPKRFPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-cyclopropylacetamide, also known as CPPAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPPAC belongs to the class of amides and is structurally similar to the anti-inflammatory drug, naproxen.

Scientific Research Applications

2-(4-chlorophenoxy)-N-cyclopropylacetamide has been studied for its potential therapeutic properties in various fields of research. In the field of neuroscience, 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. Additionally, 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
In the field of cancer research, 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to have anti-tumor effects against various cancer cell lines, including breast, lung, and prostate cancer. 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-cyclopropylacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to inhibit cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammation pathway. Additionally, 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to have various biochemical and physiological effects in animal models. In a study on rats, 2-(4-chlorophenoxy)-N-cyclopropylacetamide was shown to decrease the levels of oxidative stress markers and increase the levels of antioxidant enzymes in the brain. Additionally, 2-(4-chlorophenoxy)-N-cyclopropylacetamide was shown to improve cognitive function in rats with induced cognitive impairment.
In another study on rats, 2-(4-chlorophenoxy)-N-cyclopropylacetamide was shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the lungs. This suggests that 2-(4-chlorophenoxy)-N-cyclopropylacetamide may have potential therapeutic effects in the treatment of lung inflammation and respiratory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-cyclopropylacetamide in lab experiments is its relatively low cost and easy synthesis method. Additionally, 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to have low toxicity in animal models, making it a potentially safe compound for use in research. However, one limitation of using 2-(4-chlorophenoxy)-N-cyclopropylacetamide is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-cyclopropylacetamide. One potential direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 2-(4-chlorophenoxy)-N-cyclopropylacetamide and its potential use in the treatment of cancer and inflammation-related diseases. Finally, future research could focus on developing more soluble forms of 2-(4-chlorophenoxy)-N-cyclopropylacetamide for use in various experiments and potential therapeutic applications.
In conclusion, 2-(4-chlorophenoxy)-N-cyclopropylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-chlorophenoxy)-N-cyclopropylacetamide in various fields of research.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-8-1-5-10(6-2-8)15-7-11(14)13-9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMVUHMPKRFPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-chlorophenoxy)-N-cyclopropylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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